2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a pyrazolotriazine ring, and an acetamide group with a cyclohexyl and a methyl group attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the bromophenyl group might increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Synthesis and Heterocyclic Derivatives
- A precursor to 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide has been used in the synthesis of polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. These synthesized heterocycles showed potential antibacterial properties (Abdel‐Latif et al., 2019).
Antimicrobial Properties
- Various derivatives of the compound have been synthesized with antimicrobial applications in mind. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been created for use as antimicrobial agents (Darwish et al., 2014).
- Another study focused on the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which displayed significant antimicrobial activity (Abunada et al., 2008).
Antiviral and Antitumor Activities
- Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives have been synthesized, showing remarkable antiavian influenza virus activity. This indicates potential antiviral applications (Hebishy et al., 2020).
- In cancer research, specific pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine sulfonamide derivatives have been studied for their effects on apoptosis and autophagy in colon cancer cells, indicating potential for anticancer therapy (Gornowicz et al., 2020).
Insecticidal and Herbicidal Applications
- A study synthesizing bioactive sulfonamide thiazole derivatives incorporating the pyrazolo[5,1-c][1,2,4]triazine moiety explored their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
- Derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one were synthesized as candidate herbicides, demonstrating effective herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, a key enzyme in plants (Li et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O2/c1-24(16-5-3-2-4-6-16)19(27)12-25-20(28)18-11-17(23-26(18)13-22-25)14-7-9-15(21)10-8-14/h7-11,13,16H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQVDISHYFRBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.